

Epicatechin pentaacetate chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Epicatechin pentaacetate	
Cat. No.:	B122296	Get Quote

An In-depth Technical Guide to Epicatechin Pentaacetate

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **Epicatechin pentaacetate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Epicatechin pentaacetate, also known as (-)-**Epicatechin pentaacetate**, is a synthetic derivative of the naturally occurring flavonoid (-)-epicatechin.[1] The acetylation of the five hydroxyl groups of epicatechin enhances its metabolic stability and bioavailability, making it a valuable compound for structure-activity relationship studies.[1] The core structure consists of a flavan-3-ol backbone with acetate groups esterified to the hydroxyls on both the A and B rings, as well as the C3 position.

The stereochemistry of the parent molecule is retained, corresponding to the (2R,3R) configuration.[2]

Table 1: Chemical Identifiers for **Epicatechin Pentaacetate**

Identifier	Value	
IUPAC Name	2-(acetyloxy)-4-[(2R,3R)-3,5,7- tris(acetyloxy)-3,4-dihydro-2H-chromen-2- yl]phenyl acetate[3][4]	
CAS Number	20194-41-6[1][3][4][5]	
Canonical SMILES	CC(=0)O[C@H]1INVALID-LINK C3=CC(=C(C=C3)OC(=0)C)OC(=0)C	
InChI	InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1[3][4][5]	
InChlKey	BKYWAYNSDFXIPL-JWQCQUIFSA-N[3][4][5]	

Physicochemical Properties

The physical and chemical properties of **Epicatechin pentaacetate** are summarized below. Its solubility in organic solvents like DMSO and acetone facilitates its use in various in-vitro assays.[5][6]

Table 2: Physicochemical Data for Epicatechin Pentaacetate

Property	Value	Source(s)
Molecular Formula	C25H24O11	[1][5][7]
Molecular Weight	500.45 g/mol	[5][7]
Appearance	Powder	[5]
Melting Point	150-152 °C	[5]
Boiling Point	624.2 °C (at 760 mmHg)	[1][5]
Purity	>95%	[5][7]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate	[5][6]
Storage	Store at 2-8 °C	[4][5]

Synthesis and Characterization

Epicatechin pentaacetate is synthesized via the chemical modification of its parent compound, (-)-epicatechin.[1]

Experimental Protocol: Synthesis

The most common method for synthesizing **Epicatechin pentaacetate** is through peracetylation of (-)-epicatechin. This involves treating the starting material with an excess of an acetylating agent in the presence of a base or catalyst.

Objective: To acetylate all five hydroxyl groups of (-)-epicatechin.

Materials:

- (-)-Epicatechin
- Acetic anhydride (Ac₂O)
- Pyridine (as solvent and base) or 4-Dimethylaminopyridine (DMAP) as a catalyst

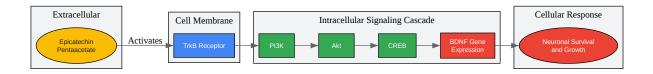
- Dichloromethane (DCM) as a solvent (if using DMAP)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- Dissolve (-)-epicatechin in an excess of a 1:1 mixture of acetic anhydride and pyridine.
- Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Upon completion, pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine and quench the excess acetic anhydride.
- Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times.
- Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude Epicatechin pentaacetate using silica gel column chromatography, typically
 with a hexane-ethyl acetate gradient, to yield the pure compound.

Experimental Protocol: Characterization

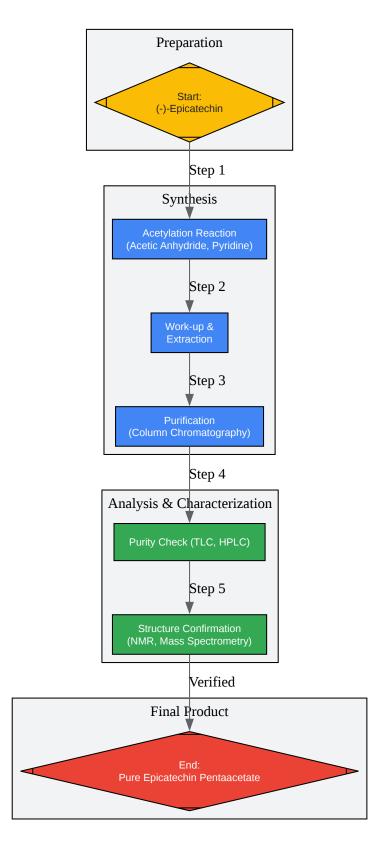
The identity and purity of the synthesized **Epicatechin pentaacetate** are confirmed using standard analytical techniques.[7]


- 1. Mass Spectrometry (MS):
- Method: Electrospray Ionization (ESI-MS) is commonly used.
- Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent like methanol or acetonitrile.
- Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For C₂₅H₂₄O₁₁, the expected exact mass is 500.1319.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Method: ¹H NMR and ¹³C NMR spectra are recorded.
- Sample Preparation: Dissolve the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.
- Expected ¹H NMR Spectra: Compared to the spectrum of (-)-epicatechin, the signals for the
 five hydroxyl protons will disappear. New signals will appear in the upfield region (typically δ
 2.0-2.3 ppm), corresponding to the methyl protons of the five acetate groups. The aromatic
 and flavan-ring protons will show downfield shifts due to the electronic effect of the acetyl
 groups.
- Expected 13 C NMR Spectra: Signals corresponding to the carbonyl carbons of the acetate groups will appear around δ 168-171 ppm. The carbons of the flavan skeleton attached to the original hydroxyl groups will also exhibit shifts.

Biological Activity and Signaling Pathways

While research on **Epicatechin pentaacetate** is less extensive than on its parent compound, it serves as a critical tool for investigating the biological roles of epicatechin. The acetylated form may possess altered properties that influence cellular processes differently than the unmodified molecule.[1] Studies have explored its potential in relation to oxidative stress, inflammation, and vascular health.[1]

Notably, **Epicatechin pentaacetate** has been shown to protect neurons from mitochondrial toxins and HIV proteins, with its mechanism of action linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway.[5] Activation of this pathway is crucial for neuronal survival, growth, and synaptic plasticity.


Click to download full resolution via product page

Caption: BDNF signaling pathway activated by **Epicatechin pentaacetate**.

Experimental and Logical Workflow

The process from obtaining the starting material to final characterization and biological testing follows a structured workflow. This ensures the quality of the compound used in subsequent experiments.

Click to download full resolution via product page

Caption: Workflow for synthesis and characterization of **Epicatechin pentaacetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (-)-Epicatechin-pentaacetate | 20194-41-6 | VAA19441 [biosynth.com]
- 2. Epicatechin | C15H14O6 | CID 72276 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epicatechin pentaacetate | 20194-41-6 [sigmaaldrich.com]
- 4. Epicatechin pentaacetate | 20194-41-6 [sigmaaldrich.com]
- 5. natuprod.bocsci.com [natuprod.bocsci.com]
- 6. Epicatechin pentaacetate | CAS:20194-41-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. CAS 20194-41-6 | Epicatechin pentaacetate [phytopurify.com]
- To cite this document: BenchChem. [Epicatechin pentaacetate chemical structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122296#epicatechin-pentaacetate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com